molecular formula C20H30N2O2 B12725292 Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- CAS No. 112603-66-4

Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)-

Cat. No.: B12725292
CAS No.: 112603-66-4
M. Wt: 330.5 g/mol
InChI Key: XOHGSZCXFGJRDJ-SFHVURJKSA-N
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Description

Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- is a complex organic compound with a unique structure that includes a benzenoid nucleus and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the amide bond and the incorporation of the pyrrolidine ring. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzenoid nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- is unique due to its specific combination of structural elements, including the benzenoid nucleus and the pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

112603-66-4

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

N-[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C20H30N2O2/c1-16(2)15-18(20(24)22-13-6-7-14-22)21-19(23)12-8-11-17-9-4-3-5-10-17/h3-5,9-10,16,18H,6-8,11-15H2,1-2H3,(H,21,23)/t18-/m0/s1

InChI Key

XOHGSZCXFGJRDJ-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCCC1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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